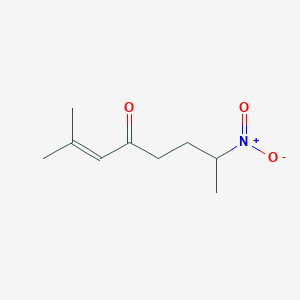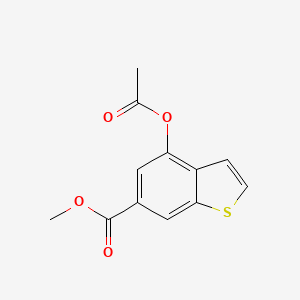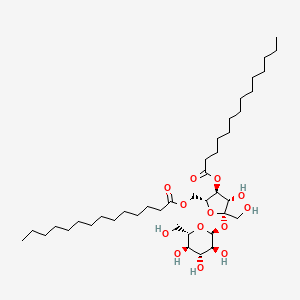
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is a complex organic compound that belongs to the class of glycosyl glycosides. It is formed by the combination of hexopyranoside and hex-2-ulofuranose units, joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside typically involves the protection of hydroxyl groups, glycosylation, and deprotection steps. The starting materials are often hexopyranoside and hex-2-ulofuranose derivatives. The reaction conditions usually include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies involving glycosidases and glycosyltransferases.
Mechanism of Action
The mechanism of action of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of glycosidases, affecting carbohydrate metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Hex-2-ulofuranosyl hexopyranoside: A disaccharide formed by hexopyranoside and hex-2-ulofuranose units, similar in structure but lacking the tetradecanoyl groups.
4,6-Di-O-hexadecanoylhex-2-ulofuranosyl hexopyranoside: Another similar compound with hexadecanoyl groups instead of tetradecanoyl groups.
Uniqueness
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is unique due to the presence of tetradecanoyl groups, which impart distinct physicochemical properties and potential biological activities. These modifications can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
30701-38-3 |
|---|---|
Molecular Formula |
C40H74O13 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-tetradecanoyloxy-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C40H74O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(43)49-28-31-37(51-33(44)26-24-22-20-18-16-14-12-10-8-6-4-2)38(48)40(29-42,52-31)53-39-36(47)35(46)34(45)30(27-41)50-39/h30-31,34-39,41-42,45-48H,3-29H2,1-2H3/t30-,31+,34-,35+,36-,37+,38-,39-,40-/m0/s1 |
InChI Key |
JSHQYXYWOLDSFR-QEOXVVEKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


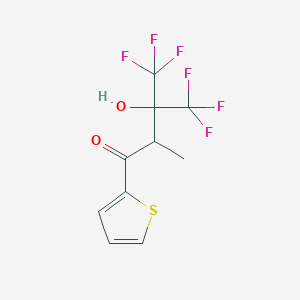
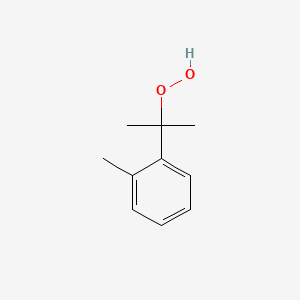
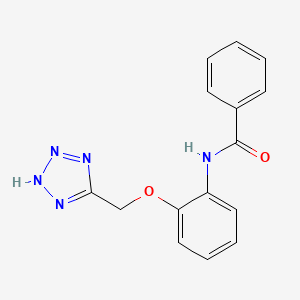
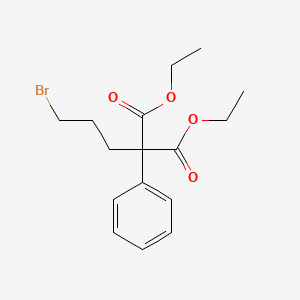
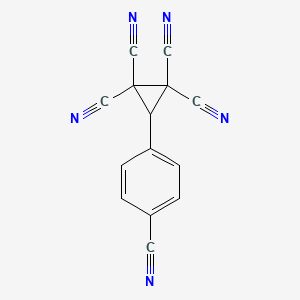
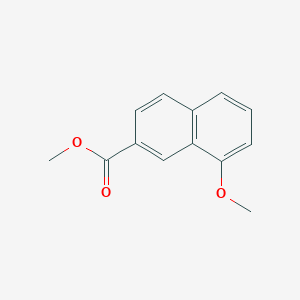

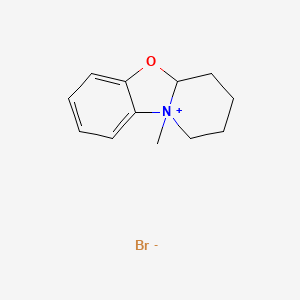
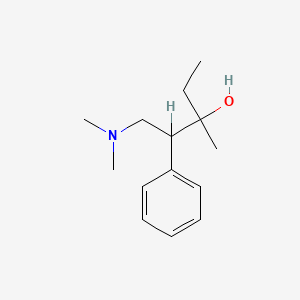
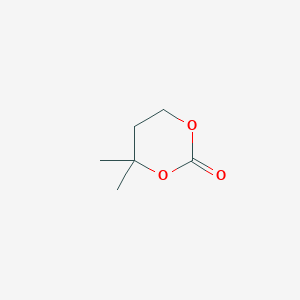
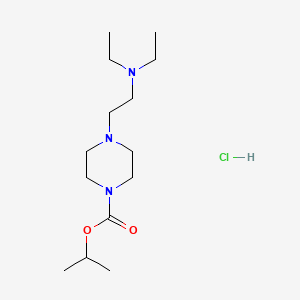
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
